N-benzyl-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
Overview
Description
N-benzyl-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
Rhenium and Technetium Complexes
Research on rhenium and technetium complexes involving tridentate ligands has demonstrated the synthesis of novel compounds with potential applications in medicinal chemistry and imaging. These complexes, characterized by their stability and unique structural features, highlight the versatile role of thiazole derivatives in developing metal-based drugs or diagnostic agents (Nguyen Hung Huy et al., 2008).
Antimicrobial and Anti-inflammatory Agents
Novel thiazole derivatives have been synthesized with significant anti-inflammatory and analgesic activities. These compounds, evaluated as cyclooxygenase inhibitors, demonstrate the therapeutic potential of thiazole derivatives in treating inflammation-related disorders (A. Abu‐Hashem et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives have been explored for their corrosion inhibiting effects on steel, offering insights into the application of thiazole compounds in materials science. These inhibitors exhibit high efficiency, providing a foundation for developing new corrosion-resistant coatings or treatments (Zhiyong Hu et al., 2016).
Antitumor Drug Synthesis
Studies on the synthesis pathways of drugs like temozolomide, which involve thiazole derivatives, underline the importance of these compounds in pharmaceutical synthesis. Such research contributes to the development of more efficient methods for drug production, with implications for cancer treatment (Yongfeng Wang et al., 1997).
Electrochemical Synthesis
The electrochemical synthesis of benzothiazoles and thiazolopyridines from thioamides showcases a green chemistry approach to creating bioactive molecules. This method provides a sustainable pathway for synthesizing pharmaceuticals and organic materials without the need for metal catalysts or harsh reagents (Xiang-Yang Qian et al., 2017).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Amination: The isopropylamino group can be introduced through a nucleophilic substitution reaction with isopropylamine.
Carboxamide Formation: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate carboxylic acid derivative
Properties
IUPAC Name |
N-benzyl-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10(2)17-15-18-11(3)13(20-15)14(19)16-9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVYAMWDQRJYKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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